molecular formula C9H14Cl2N2O2 B1525021 3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride CAS No. 1306604-21-6

3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride

Cat. No.: B1525021
CAS No.: 1306604-21-6
M. Wt: 253.12 g/mol
InChI Key: XTJZYWMHQSSVPU-UHFFFAOYSA-N
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Description

3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, which make it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde and ethylene glycol as the starting materials.

  • Formation of Intermediate: The reaction between pyridine-3-carboxaldehyde and ethylene glycol forms an intermediate compound.

  • Amination: The intermediate compound undergoes amination to introduce the amino group, resulting in the formation of 3-Amino-2-(pyridin-3-ylmethyl)propanoic acid.

  • Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and controlled reaction conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The compound can be reduced to remove the nitro group, resulting in the formation of an amine.

  • Substitution: The pyridine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong acids (HCl) are employed.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties in drug development.

  • Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes.

Molecular Targets and Pathways:

  • Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride

  • 3-Amino-2-(pyridin-4-ylmethyl)propanoic acid dihydrochloride

  • 3-Amino-2-(pyridin-3-ylmethyl)propanoic acid hydrochloride

These compounds share similar structures but differ in the position of the pyridine ring, leading to variations in their reactivity and applications.

Properties

IUPAC Name

2-(aminomethyl)-3-pyridin-3-ylpropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c10-5-8(9(12)13)4-7-2-1-3-11-6-7;;/h1-3,6,8H,4-5,10H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJZYWMHQSSVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(CN)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306604-21-6
Record name 3-amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride
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3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride
Reactant of Route 3
3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride
Reactant of Route 4
3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride
Reactant of Route 5
3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride
Reactant of Route 6
3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride

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